N-[2-(methylsulfanyl)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-[2-(methylsulfanyl)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound features a unique structure with a pyrazolo[1,5-a]pyrimidine core, which is known for its significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core, followed by functional group modifications.
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyrimidine derivative under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methylsulfanyl group yields sulfoxide or sulfone derivatives, while substitution reactions on the aromatic rings can introduce various substituents.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents, particularly in cancer research.
Industry: The compound’s unique properties make it useful in material science, such as in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their pharmacological properties.
Uniqueness
N-[2-(methylsulfanyl)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group, for example, can enhance metabolic stability and bioavailability, making it a valuable compound for drug development.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4OS2/c1-28-14-6-3-2-5-12(14)25-18(27)11-10-23-26-16(19(20,21)22)9-13(24-17(11)26)15-7-4-8-29-15/h2-10H,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNMUHWIDLAWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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